molecular formula C9H11NO4 B14799747 3-(1-Hydroxy-2-nitropropyl)phenol

3-(1-Hydroxy-2-nitropropyl)phenol

Cat. No.: B14799747
M. Wt: 197.19 g/mol
InChI Key: YKJVNSQPZQAZHC-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-2-nitropropyl)phenol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of a phenol group substituted with a hydroxy-nitropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-2-nitropropyl)phenol typically involves the nitration of a suitable precursor, followed by reduction and subsequent hydroxylation. One common method involves the nitration of 3-(1-hydroxypropyl)phenol using nitric acid under controlled conditions to introduce the nitro group. The reaction is typically carried out at low temperatures to prevent over-nitration and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-2-nitropropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3)

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated phenols

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-2-nitropropyl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Hydroxypropyl)phenol
  • 3-(2-Nitropropyl)phenol
  • 4-Hydroxy-3-nitrophenylacetic acid

Uniqueness

3-(1-Hydroxy-2-nitropropyl)phenol is unique due to the presence of both a hydroxy and a nitro group on the same propyl chain, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(1-hydroxy-2-nitropropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-6(10(13)14)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJVNSQPZQAZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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